molecular formula C13H13N3O2 B2589103 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid CAS No. 932334-10-6

4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid

Cat. No. B2589103
M. Wt: 243.266
InChI Key: FWRPELRETWATEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid is a chemical compound with the following structural formula: . It contains an aminopyridine moiety attached to a benzoic acid backbone. The compound exhibits interesting properties and has been studied for various applications.



Synthesis Analysis

The synthesis of this compound involves the condensation of 4-aminobenzoic acid with 3-aminopyridine. The reaction proceeds through the formation of an imine intermediate, followed by hydrolysis to yield the final product. Spectroscopic methods such as UV–Visible, infrared, 1H NMR, and 13C NMR are used to characterize the synthesized compound.



Molecular Structure Analysis

The molecular structure of 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid reveals an interesting arrangement. Quantum chemical computations using density functional theory (DFT) and B3LYP functional predict optimized structure parameters. The compound adopts different geometries depending on the metal ion it complexes with. For instance:



  • Cobalt(II) and nickel(II) complexes exhibit octahedral geometry.

  • Copper(II) and palladium(II) complexes adopt square planar geometry.



Chemical Reactions Analysis

The compound can participate in various chemical reactions, including coordination with metal ions, acid-base reactions, and nucleophilic substitutions. Its reactivity depends on the functional groups present in the molecule.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Melting Point: Varies depending on the salt form or complex.

    • Solubility: Soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).



  • Chemical Properties :

    • Acidic Character: Exhibits carboxylic acid functionality.

    • Stability: Stable under normal conditions.




Scientific Research Applications

Chemical Synthesis and Structural Investigation

The compound has been utilized in the synthesis of triorganostannyl esters with various substituents, exploring its potential in forming compounds with unique physicochemical properties. These synthesized compounds are studied for their structural characteristics, providing insights into their conformation and intermolecular interactions, which are crucial for understanding their behavior in various applications, including coordination to metal centers, affecting the photophysical properties of metals, and the ligands themselves (Tzimopoulos et al., 2010).

Synthesis of Labeled Compounds

The compound is involved in the synthesis of labeled compounds like [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate, highlighting its role in the preparation of labeled molecules for various scientific applications, such as tracing, imaging, or studying the behavior of molecules in different environments (Taylor et al., 1996).

Metal Complex Formation and Biological Screening

The compound has been used to synthesize metal(II) complexes with significant structural diversity, showcasing different geometries. These complexes have been subjected to biological screening against various cancer cell lines, showing notable cytotoxicity, as well as in vitro antimicrobial and scavenging activities. Such applications not only highlight the compound's versatility in forming structurally diverse complexes but also its potential in medicinal chemistry and drug design (Konakanchi et al., 2021).

Photophysical Property Study in Metal-Ligand Complexes

The compound has been modified to produce novel unnatural amino acids, which are then used to form mixed-ligand complexes with metals like ruthenium. The study of these complexes involves not only structural characterization but also an exploration of their photophysical properties, indicating the compound's role in the development of materials with specific light-absorption or emission characteristics, which could be significant in fields like material science, sensing, and catalysis (Ypsilantis et al., 2023).

Coordination Polymers and Porosity Control

The compound is involved in the formation of coordination polymers with metals, leading to structures with different packing, interpenetration, and porosity characteristics. This highlights its potential in the design and synthesis of new materials with controlled porosity, which could have significant implications in catalysis, gas storage, or separation processes (Tian et al., 2020).

Safety And Hazards

As with any chemical compound, safety precautions should be followed during handling. Consult Material Safety Data Sheets (MSDS) for specific safety information. Avoid inhalation, skin contact, and ingestion. Dispose of waste properly.


Future Directions

Future research could explore:



  • Biological Applications : Investigate its potential as an anticancer agent or other therapeutic uses.

  • Materials Science : Explore its use in materials, sensors, or catalysis.


properties

IUPAC Name

4-[[(3-aminopyridin-2-yl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c14-11-2-1-7-15-12(11)16-8-9-3-5-10(6-4-9)13(17)18/h1-7H,8,14H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRPELRETWATEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCC2=CC=C(C=C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.